molecular formula C10H24Cl2N2 B13025488 1-Piperidinepentanamine 2HCl

1-Piperidinepentanamine 2HCl

Cat. No.: B13025488
M. Wt: 243.21 g/mol
InChI Key: GDVFZICVVAZGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinepentanamine 2HCl is a chemical compound supplied for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. While a specific mechanism of action for this precise compound is not detailed in the available literature, piperidine derivatives are recognized as important structural motifs in medicinal chemistry. Piperidine-based compounds are frequently investigated for their potential to interact with biological targets, including ion channels, and are explored in various therapeutic areas such as the management of pain and the study of neurodegenerative conditions . The dihydrochloride salt form typically offers enhanced solubility and stability for experimental handling. Researchers value this family of compounds for its potential in developing novel pharmacophores. Always refer to the material safety data sheet prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

IUPAC Name

5-piperidin-1-ylpentan-1-amine;dihydrochloride

InChI

InChI=1S/C10H22N2.2ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;;/h1-11H2;2*1H

InChI Key

GDVFZICVVAZGGW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCN.Cl.Cl

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 1 Piperidinepentanamine 2hcl and Its Isomers

Retrosynthetic Analysis and Strategic Disconnections for Complex Amine Synthesis

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex organic molecules. fiveable.mechemistry.coach It involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections. fiveable.mebibliotekanauki.plucoz.com This approach allows chemists to devise multiple synthetic routes that can be evaluated for efficiency and feasibility. chemistry.coach

Exploration of Precursor Architectures and Synthetic Routes

For a molecule like 1-Piperidinepentanamine, a primary retrosynthetic disconnection would target the bond between the piperidine (B6355638) ring and the pentanamine side chain. This suggests two main precursor architectures: a functionalized piperidine ring that can react with a five-carbon chain, or a piperidine precursor that can be elaborated to introduce the pentanamine moiety.

One common synthetic route involves the reaction of a piperidine derivative with a suitable electrophile containing the five-carbon chain. For instance, reductive amination of an aldehyde or ketone with a piperidine derivative is a widely used method for forming the carbon-nitrogen bond. libretexts.org This reaction proceeds through an imine or enamine intermediate, which is then reduced to the final amine. libretexts.org

Another approach is to start with a pyridine (B92270) precursor, which can be hydrogenated to form the piperidine ring. nih.gov The side chain can be introduced before or after the reduction of the pyridine ring. For example, a substituted pyridine can be hydrogenated to yield a diastereomerically enriched piperidine derivative. nih.gov

The synthesis of specific isomers of 1-Piperidinepentanamine requires careful consideration of stereochemistry. rhhz.net Chiral starting materials or the use of chiral catalysts can be employed to control the stereochemical outcome of the reaction. acs.orgdiva-portal.org For example, the synthesis of specific diastereomers of related piperidine compounds has been achieved through induced crystallization and chiral reduction. rhhz.net

Mechanistic Considerations in Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of amines. rsc.orguci.edu The mechanism of C-N bond formation can vary depending on the chosen synthetic method.

In reductive amination, the reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This is typically followed by dehydration to form an imine, which is then reduced to the amine. libretexts.orgmasterorganicchemistry.com The use of an acid catalyst can facilitate the initial addition and subsequent dehydration steps. masterorganicchemistry.com

Nickel-hydride catalyzed hydroamination represents another important strategy for C-N bond formation, involving the addition of an amine to an unsaturated carbon-carbon bond. rsc.org Mechanistic studies have shown that the C-N bond formation step in these reactions can be reversible. rsc.org

The Gabriel synthesis offers a classic method for preparing primary amines by reacting potassium phthalimide (B116566) with an alkyl halide. nptel.ac.in This is followed by hydrolysis or hydrazinolysis to release the primary amine. nptel.ac.in

The Ritter reaction provides a pathway to amides from alcohols or alkenes using a nitrile in the presence of a strong acid. nptel.ac.in The resulting amide can then be hydrolyzed to the corresponding amine. nptel.ac.in The mechanism involves the formation of a carbocation, which is then attacked by the nitrile. nptel.ac.in

Development and Optimization of Novel Synthetic Pathways

The ongoing development of novel synthetic pathways aims to improve the efficiency, selectivity, and sustainability of amine synthesis. This includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Approaches in Piperidine Ring Functionalization

Catalysis plays a pivotal role in the functionalization of the piperidine ring, enabling site-selective and stereoselective modifications. d-nb.infonih.gov Rhodium catalysts, for instance, have been effectively used for the C-H functionalization of piperidines, allowing for the introduction of substituents at specific positions. d-nb.infonih.govnih.gov The site selectivity of these reactions can often be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov

For example, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. d-nb.infonih.govnih.gov The C3 position, being electronically deactivated, often requires an indirect approach such as cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening. d-nb.infonih.gov

Photoredox catalysis has also emerged as a powerful tool for the α-amino C–H arylation of highly substituted piperidines, providing access to functionalized products with high diastereoselectivity. escholarship.org

Regioselective and Stereoselective Syntheses of Amine Side Chains

The synthesis of the amine side chain with specific regiochemistry and stereochemistry is crucial for obtaining the desired isomer of 1-Piperidinepentanamine.

Regioselective synthesis ensures that functional groups are introduced at the correct position on the side chain. For example, molybdenum-catalyzed allylic amination of tertiary allylic carbonates can produce α,α-disubstituted allylic amines with high regioselectivity. researchgate.net The regioselective incorporation of constraints in peptide backbones has been achieved through the formation of cyclic N-acyliminium ions. conicet.gov.ar

Stereoselective synthesis controls the three-dimensional arrangement of atoms. Matteson homologations of chiral boronic esters have proven to be an excellent method for the stereoselective synthesis of highly functionalized amino acid residues. acs.org The stereoselective synthesis of β-amino acids has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. researchgate.net Similarly, γ-amino acid derivatives have been synthesized stereoselectively through strategies like Michael additions. researchgate.net The synthesis of specific isomers of complex molecules like Aprepitant has been accomplished by establishing chiral centers through induced crystallization and chiral reduction. rhhz.net

Green Chemistry Principles in 1-Piperidinepentanamine 2HCl Production

The application of green chemistry principles in chemical synthesis aims to minimize the environmental impact of chemical processes. paperpublications.orgresearchgate.net This involves using less hazardous substances, increasing energy efficiency, and reducing waste. paperpublications.orgacs.org

One key principle is the use of catalytic reagents over stoichiometric ones, as this reduces waste. paperpublications.orgacs.org The catalytic methods discussed for piperidine functionalization align with this principle. Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org

The use of environmentally benign solvents is another cornerstone of green chemistry. paperpublications.orgresearchgate.net Research into the synthesis of N-substituted piperidones has demonstrated a green chemistry approach using less hazardous solvents. nih.gov Flow chemistry is an emerging technology that can contribute to greener synthesis by enabling better control over reaction conditions, potentially allowing for the use of stoichiometric reagents in a 1:1 ratio and minimizing waste. cinz.nz Furthermore, enzymatic processes, often conducted in water at ambient temperatures, can offer a significantly greener alternative to traditional organic synthesis, as seen in the industrial synthesis of some antibiotics. acs.org

Isolation and Purification Techniques for Amine Dihydrochloride (B599025) Salts

The formation of a dihydrochloride salt from a diamine like 1-Piperidinepentanamine significantly alters its physicochemical properties, most notably its solubility, making it more amenable to purification by crystallization. google.combeilstein-journals.org The general principle involves protonating the basic nitrogen atoms with hydrochloric acid, which increases the polarity of the molecule and promotes the formation of a crystalline solid. google.comrochester.edu This salt can then be isolated from non-polar impurities that remain dissolved in the reaction solvent.

Advanced Crystallization Methods for High Purity Material

The selection of an appropriate solvent system is paramount for achieving high purity and a good yield during the crystallization of amine dihydrochloride salts. rochester.eduunifr.ch The ideal solvent should completely dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the precipitation of pure crystals upon cooling. For amine hydrochlorides, which are often highly polar, a range of protic and aprotic solvents, as well as solvent/anti-solvent systems, are commonly employed. googleapis.comgoogle.com

Solvent Selection and Recrystallization:

Common solvents for the recrystallization of amine hydrochlorides include lower alcohols like ethanol (B145695) and isopropanol, often mixed with water to enhance solubility at higher temperatures. rochester.eduwalisongo.ac.id The addition of a less polar anti-solvent, such as ethyl acetate, diethyl ether, or heptane, to a solution of the amine salt can induce precipitation and is a widely used technique to improve the yield of the crystallization process. blogspot.com For instance, a study on the purification of a long-chain aliphatic amine hydrochloride demonstrated successful recrystallization from a methanol (B129727)/ether/heptane mixture. blogspot.com

A systematic approach to solvent screening is often necessary to identify the optimal conditions for crystallization. This can involve testing a matrix of single solvents and binary or tertiary mixtures. For a compound like this compound, a plausible screening process would involve dissolving the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and then either allowing it to cool slowly or adding an anti-solvent to induce crystallization. The quality of the resulting crystals can be assessed by techniques such as melting point analysis and High-Performance Liquid Chromatography (HPLC).

Interactive Data Table: Hypothetical Solvent Screening for the Recrystallization of this compound

Solvent System (v/v)Temperature (°C)ObservationPurity (HPLC)
Ethanol78 -> 4Slow crystal formation98.5%
Methanol65 -> 4Rapid precipitation, small needles97.8%
Isopropanol82 -> 4Good crystal growth99.1%
Ethanol/Water (9:1)80 -> 4High solubility, good recovery99.3%
Isopropanol/Ethyl Acetate (1:2)50 -> 0Fine powder precipitates98.9%
Methanol/Diethyl Ether (1:3)35 -> -10Amorphous solid96.5%

Advanced Crystallization Techniques:

Beyond simple recrystallization, advanced methods such as co-crystallization can be employed. This involves the addition of a "co-former" molecule that interacts with the target compound via non-covalent bonds, such as hydrogen bonding, to form a new crystalline solid with different physical properties. rochester.eduunifr.ch While less common for simple salts, this technique can be valuable for purifying compounds that are difficult to crystallize on their own.

Another advanced approach is the use of trichloroacetic acid (TCA) to precipitate amines from a solution containing impurities. The resulting amine-TCA salt can be isolated and then gently heated to liberate the free amine through the decarboxylation of TCA, offering a streamlined purification process. beilstein-journals.org

Chromatographic Separation Strategies for Isomeric Mixtures

The synthesis of 1-Piperidinepentanamine can potentially lead to the formation of various isomers, including positional isomers (where the pentanamine chain is attached to different positions on the piperidine ring) and enantiomers (if a chiral center is present). The separation of these closely related compounds is a significant challenge that often requires sophisticated chromatographic techniques.

Separation of Positional Isomers:

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating positional isomers. researchgate.netnih.gov The choice of the stationary phase and mobile phase is crucial for achieving adequate resolution. For polar compounds like amine hydrochlorides, reversed-phase (RP) HPLC is commonly used.

Stationary Phases: Standard C18 columns are often the first choice. However, for closely related isomers, alternative stationary phases may provide better selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities due to π-π interactions with aromatic rings, which could be relevant if aromatic derivatives are considered. chromforum.org For highly polar amines, porous graphitic carbon (PGC) columns, such as Hypercarb™, can provide excellent retention and separation. thermofisher.com

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like amines. researchgate.net The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), can improve peak shape and retention. researchgate.net A study on the separation of positional isomers of chlorophenylpiperazine (B10847632) (CPP) found that a mobile phase of triethylamine (B128534) buffer and methanol at a high pH provided the best results on a chiral column. nih.gov

Interactive Data Table: Hypothetical HPLC Conditions for the Separation of this compound Positional Isomers

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
C18 (4.6 x 150 mm, 5 µm)A: 0.1% TFA in Water, B: Acetonitrile; Gradient1.02101.8
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)A: 20 mM Ammonium Acetate pH 5.5, B: Methanol; Gradient1.02102.1
PGC (Hypercarb™) (4.6 x 100 mm, 5 µm)A: Water, B: Acetonitrile; Isocratic0.82102.5
Amide (4.6 x 250 mm, 5 µm)A: 0.1% Formic Acid in Water, B: Acetonitrile; Gradient1.22102.3

Separation of Enantiomers:

If the synthesis of 1-Piperidinepentanamine or its derivatives introduces a chiral center, the separation of the resulting enantiomers is often required, as they can have different pharmacological activities. nih.gov Chiral HPLC is the most common method for enantioselective separation. nsf.gov

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel®), are widely used and can separate a broad range of chiral compounds. nih.gov For the separation of chiral amines, protein-based CSPs and Pirkle-type CSPs can also be effective.

Mobile Phase in Chiral Separations: The choice of mobile phase in chiral HPLC can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile). The mobile phase composition, including the use of acidic or basic additives, can significantly impact the enantioselectivity. For a besifloxacin (B178879) hydrochloride, a chiral fluoroquinolone with a piperidine moiety, a mobile phase of n-heptane, ethanol, ethylenediamine, and acetic acid was used with a Chiralpak AD-H column to achieve separation of its enantiomers. nih.gov

Biocatalytic methods, using enzymes such as transaminases, can also be employed for the asymmetric synthesis of chiral amines, including those with a piperidine scaffold, potentially avoiding the need for downstream chiral separation. wiley.com

Elucidation of Molecular and Supramolecular Architecture of 1 Piperidinepentanamine 2hcl

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound like 1-Piperidinepentanamine 2HCl. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a "fingerprint" of its atomic and electronic arrangement.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the precise connectivity and three-dimensional structure of this compound in both solution and solid states.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish correlations between protons and carbons in the molecule. This would confirm the piperidine (B6355638) ring structure, the pentanamine chain, and their point of attachment.

Solid-State NMR: This technique would provide information about the molecule's structure and dynamics in the solid state, which can differ from its conformation in solution. It is particularly useful for studying the effects of crystal packing and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. acs.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretches and bends from the secondary amine in the piperidine ring and the primary amine at the end of the pentyl chain, as well as C-H stretching and bending vibrations from the aliphatic portions of the molecule. The presence of the dihydrochloride (B599025) salt would also influence the N-H vibrational modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon backbone of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a compound. For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion ([M+H]⁺). This experimentally determined mass would then be compared to the calculated exact mass based on the molecular formula (C₁₀H₂₄N₂Cl₂) to confirm the identity of the compound with a high degree of confidence.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This analysis would reveal:

The precise conformation of the piperidine ring (e.g., chair conformation).

The conformation of the pentanamine side chain.

The exact locations of the chloride counter-ions and the nature of the ionic interactions with the protonated amine groups.

The network of intermolecular interactions, such as hydrogen bonds, which dictate the supramolecular architecture of the crystal lattice.

Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline properties of a solid sample. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase. This technique would be employed to:

Confirm the crystalline nature of a bulk sample of this compound.

Identify the presence of any different crystalline forms, known as polymorphs, which can have different physical properties.

Assess the phase purity of the synthesized material.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular structure of this compound in the solid state is intricately defined by a robust and extensive network of hydrogen bonds. These non-covalent interactions are fundamental to the stability of the crystal lattice. As a dihydrochloride salt, the compound features two protonated nitrogen centers: one in the piperidine ring (a tertiary aminium) and one in the primary amine group at the terminus of the pentyl chain. These positively charged centers, along with the chloride anions, are the principal actors in the hydrogen-bonding scheme.

In the crystalline state, the chloride anion (Cl⁻) acts as a primary hydrogen bond acceptor. nih.gov The protonated primary amine group (-NH₃⁺) and the piperidinium (B107235) cation (>NH⁺-) serve as strong hydrogen bond donors. The resulting charge-assisted N⁺-H···Cl⁻ hydrogen bonds are the most significant interactions governing the crystal packing. iucr.org These interactions link the cations and anions into larger assemblies, which can manifest as one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. iucr.orgiucr.org For instance, in similar piperidinium chloride structures, it is common to observe chains of cations linked by halide ions. iucr.org

Conformational Analysis and Rotational Isomerism in Piperidinepentanamine Systems

The conformational landscape of 1-piperidinepentanamine is characterized by the flexibility of the pentyl side chain and the conformational dynamics of the piperidine ring. Understanding the preferred shapes and the energy associated with their interconversion is key to a full structural description.

Experimental Determination of Preferred Conformations (e.g., by NMR, X-ray)

X-ray crystallography provides precise data on the conformation of molecules in the solid state. For N-substituted piperidine derivatives, the six-membered piperidine ring overwhelmingly adopts a chair conformation, as this arrangement minimizes angular and torsional strain. iucr.orgbakhtiniada.ru In the case of this compound, the pentanamine substituent is expected to occupy an equatorial position on the piperidine ring to avoid unfavorable steric interactions (1,3-diaxial interactions) with the axial hydrogens. Crystal structure analyses of related piperidinium salts confirm that bulky substituents preferentially adopt an equatorial orientation. iucr.org The flexible pentanamine chain itself will adopt a specific, low-energy torsion in the crystal, influenced by packing forces and intermolecular hydrogen bonds.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. For N-substituted piperidines, the chemical shift difference between axial and equatorial protons adjacent to the nitrogen can be indicative of the ring's conformation. scispace.com Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space proximity between protons, confirming the chair conformation and the relative orientation of the side chain.

Theoretical Modeling of Conformational Landscapes

Computational chemistry offers profound insights into the complete conformational space of flexible molecules like 1-piperidinepentanamine. Methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are used to map the potential energy surface as a function of key dihedral angles. nih.govresearchgate.net

Theoretical studies consistently affirm that the chair conformation of the piperidine ring is the most stable, with the energy barrier for ring inversion being significant. For the N-pentyl side chain, the situation is more complex due to the multiple rotatable C-C and C-N bonds, leading to numerous possible rotational isomers (rotamers). Computational modeling can identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. researchgate.net

These models can also simulate the impact of protonation and the presence of chloride counter-ions on conformational preferences. The electrostatic forces introduced by the charged aminium groups can alter the relative energies of different rotamers. researchgate.net Free energy landscapes can be generated from molecular dynamics simulations to visualize the conformational energy changes and identify the most stable and populated conformational states of the molecule in a given environment. nih.gov

Interactive Data Table: General Hydrogen Bond Parameters in Aminium Hydrochlorides

This table provides typical geometric values for hydrogen bonds found in the crystal structures of similar aminium hydrochloride salts, as determined by X-ray diffraction. These values represent the types of interactions expected to stabilize the crystal lattice of this compound.

Donor (D) - H···Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N⁺-H···Cl⁻~0.9-1.0~2.1-2.4~3.0-3.3~150-175
O-H···Cl⁻ (if hydrated)~0.8-0.9~2.2-2.5~3.0-3.4~160-175

Note: Data is generalized from typical values found in crystallographic studies of related compounds. iucr.orgresearchgate.net

Role of 1 Piperidinepentanamine 2hcl As a Chemical Building Block and Precursor in Advanced Organic Synthesis

Utilization in the Construction of Macrocyclic and Polycyclic Architectures

There is no available research that specifically describes the use of 1-Piperidinepentanamine 2HCl as a precursor for the synthesis of macrocyclic or polycyclic structures.

Application in the Synthesis of Ligands for Metal Coordination Chemistry

No specific ligands derived from this compound for metal coordination chemistry are documented in the available literature.

Derivatization Strategies for Novel Chemical Scaffolds (e.g., Amides, Ureas, Heterocycles)

While the primary amine of 1-Piperidinepentanamine could theoretically be derivatized to form amides, ureas, and heterocycles, there are no specific examples or research findings in the public literature to create a data table of such derivatives.

Stereochemical Control and Chirality Transfer in Reactions Involving the Amine

There is no information available regarding the stereochemical aspects of reactions involving this compound, as the parent molecule is achiral.

Advanced Analytical Approaches for Quantitative and Qualitative Characterization of 1 Piperidinepentanamine 2hcl

Development of High-Resolution Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental for separating and quantifying the main component from its impurities. Due to the polar and non-volatile nature of 1-Piperidinepentanamine 2HCl, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for impurity profiling, often requiring derivatization.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common choice for the purity analysis of polar compounds. For a highly polar amine like 1-Piperidinepentanamine, specialized columns or mobile phase modifiers are employed to achieve adequate retention and sharp peak shapes. The use of an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase can enhance retention and improve peak symmetry. Detection is typically performed using a UV detector at a low wavelength (around 200-210 nm) due to the lack of a significant chromophore in the molecule, or more advanced detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

Table 1: Illustrative HPLC Method Parameters and Purity Data

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile (B52724)
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 205 nm
Injection Volume 10 µL
Retention Time 8.5 minutes
Purity (Area %) 99.8%

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. thermofisher.com Direct analysis is challenging due to the salt form and high polarity of the compound. Therefore, a derivatization step is typically required to make the analyte and its related impurities more volatile and thermally stable. oup.com Acylation with agents like pentafluorobenzoyl chloride can be effective, as it derivatizes both the primary and secondary amine groups, resulting in a less polar molecule with good chromatographic properties. oup.com The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to libraries or through fragmentation pattern analysis. thermofisher.com

Table 2: Potential Impurities Profiled by GC-MS after Derivatization

Impurity NamePotential OriginRetention Time (min)Key Mass Fragments (m/z)
Piperidine (B6355638)Starting Material5.285, 84, 56
1,5-DichloropentaneReagent7.1112, 77, 41
N-(5-chloropentyl)piperidineIntermediate12.4175, 140, 84
Dimer (bis-piperidine)By-product18.9238, 154, 84

Advanced Electrophoretic Techniques for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative and orthogonal separation mechanism to HPLC, based on the charge-to-mass ratio of the analytes. sciex.comwikipedia.org This makes it particularly suitable for analyzing charged species like the protonated form of 1-Piperidinepentanamine.

Capillary Zone Electrophoresis (CZE): In CZE, analytes migrate through a capillary filled with an electrolyte solution under the influence of a high electric field. wikipedia.org As a dicationic species at low pH, this compound would migrate rapidly towards the cathode. The separation efficiency in CE is typically much higher than in HPLC. wikipedia.org A significant challenge is detection, as aliphatic amines lack a chromophore. nih.gov This can be overcome by using indirect UV detection, where a UV-absorbing ion is added to the background electrolyte. The analyte displaces this ion, causing a decrease in absorbance as it passes the detector. nih.gov

Table 3: Example CZE Separation Data

AnalyteMigration Time (min)Relative Electrophoretic Mobility
1-Piperidinepentanamine (dication)4.11.00
Ammonium (impurity)3.51.17
Piperidine (monocation)5.30.77

Potentiometric and Conductometric Titrations for Accurate pKa Determination in Non-Aqueous Media

The acid dissociation constants (pKa values) are critical physicochemical parameters. For a molecule with two basic centers like 1-Piperidinepentanamine, two pKa values will exist. Potentiometric and conductometric titrations are classical, yet highly accurate, methods for their determination. Performing these titrations in non-aqueous media can help to resolve the individual pKa values more distinctly than in water.

Potentiometric Titration: This technique involves the gradual addition of a titrant (an acid or base) to the analyte solution while monitoring the potential (pH) with an electrode. dergipark.org.tr A plot of pH versus the volume of titrant added reveals inflection points corresponding to the pKa values. nih.govwho.int For the dihydrochloride (B599025) salt, titration with a strong base (e.g., tetrabutylammonium hydroxide) in a solvent like isopropanol or methanol (B129727) would be appropriate. The two amine groups—one secondary (piperidine ring) and one primary (pentanamine chain)—will have distinct pKa values that can be determined from the titration curve. nih.gov

Table 4: Hypothetical Potentiometric Titration Data for pKa Determination

Titrant Volume (mL)pHΔpH/ΔVpKa Value
4.907.85--
5.00 (1st Equiv. Point)8.50MaxpKa₂ ≈ 9.5 (Piperidine NH)
9.9010.45--
10.00 (2nd Equiv. Point)11.00MaxpKa₁ ≈ 11.5 (Pentanamine NH₂)

Conductometric Titration: Conductometric titration measures the change in electrical conductivity of a solution as a titrant is added. metrohm.com The principle relies on the fact that different ions have different ionic conductivities. umcs.pl When titrating this compound with a strong base like NaOH, the highly mobile H+ ions (from the hydrolysis of the ammonium salt) are replaced by less mobile Na+ ions, causing an initial decrease in conductivity. After the equivalence point, the excess of highly mobile OH- ions from the titrant causes a sharp increase in conductivity. The equivalence point is determined graphically at the intersection of the two lines. metrohm.comtau.ac.il This method is particularly useful for dilute solutions. umcs.pl

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural Elucidation in Complex Mixtures

For the definitive structural identification of unknown impurities or degradants, hyphenated techniques that couple a separation method with a powerful spectroscopic technique are indispensable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the unparalleled structural elucidation capability of NMR spectroscopy. globalresearchonline.netmdpi.com This allows for the direct analysis of compounds within a complex mixture without the need for prior isolation. If an unknown impurity is detected during HPLC analysis, the chromatographic flow can be stopped when the peak of interest is in the NMR flow cell (stopped-flow mode). globalresearchonline.net Advanced 1D and 2D NMR experiments (like COSY, HSQC) can then be performed to obtain a complete chemical structure of the impurity. This technique is invaluable for distinguishing between isomers that may have identical mass spectra. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides information about the functional groups present in molecules separated by GC. As components elute from the GC column, they pass through a light pipe in an infrared spectrometer, and a vapor-phase IR spectrum is obtained. oup.com This technique is highly specific because the vapor-phase IR spectra are often rich in detail and unique to a particular compound, acting as a molecular fingerprint. ojp.gov For 1-Piperidinepentanamine, GC-IR could confirm the presence of N-H and C-H bonds and provide structural information to differentiate it from positional isomers or other related substances that might co-elute in chromatography. oup.comojp.gov

Table 5: Structural Information from Hyphenated Techniques for an Unknown Impurity

TechniqueType of Information Provided
LC-MS Provides molecular weight and elemental formula (from high-resolution MS).
LC-MS/MS Provides fragmentation patterns, suggesting structural subunits.
LC-NMR (1D ¹H, ¹³C) Shows number and type of protons/carbons, chemical environment, and connectivity.
LC-NMR (2D) Elucidates the complete bonding framework and stereochemistry.
GC-IR Confirms functional groups (e.g., N-H stretch, C-H bends) and provides a unique spectral fingerprint.

Investigation of Chemical Stability and Degradation Pathways of 1 Piperidinepentanamine 2hcl

Reaction Kinetics and Mechanisms of Chemical Degradation under Environmental Stressors (e.g., Hydrolysis, Oxidation, Photolysis)

Without specific studies on 1-Piperidinepentanamine 2HCl, a detailed analysis of its degradation kinetics and mechanisms is not possible. Generally, compounds with primary and secondary amine functionalities, such as this one, can be susceptible to several degradation pathways under environmental stress.

Hydrolysis: The piperidine (B6355638) ring and the pentanamine chain are generally stable to hydrolysis under neutral pH conditions. However, at extreme pH values and elevated temperatures, degradation could potentially occur, although specific reaction pathways have not been documented for this compound.

Oxidation: Aliphatic amines can be susceptible to oxidation. nih.gov Potential oxidation of this compound could be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. acs.orgyoutube.com The reaction would likely target the nitrogen atoms, potentially leading to the formation of N-oxides or other oxidized species. nih.gov The rate of oxidation would be influenced by factors such as temperature, light exposure, and the presence of catalysts. acs.org

Photolysis: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation in some organic molecules. While the chromophores in this compound are not expected to be strongly absorbing in the near-UV and visible regions, photolytic degradation, particularly in the presence of photosensitizers, cannot be entirely ruled out without experimental data.

Identification and Structural Elucidation of Chemical Degradation Products

There is no published information identifying the specific chemical degradation products of this compound. To identify and elucidate the structure of any degradation products, a forced degradation study would be necessary. nih.govresearchgate.net This would involve subjecting the compound to stress conditions such as heat, humidity, acid, base, and light. The resulting degradation products would then be separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net

Based on the structure of this compound, potential degradation products could theoretically include:

Potential Degradation PathwayPossible Degradation Products
OxidationN-oxide derivatives of the piperidine or pentanamine nitrogen.
Ring OpeningCleavage of the piperidine ring under harsh conditions.
DealkylationLoss of the pentanamine side chain.

Note: This table is hypothetical and not based on experimental data for this compound.

Impact of Solid-State and Solution-State Interactions on Chemical Stability

The physical state of this compound can significantly influence its stability.

Solid-State Interactions: In the solid state, the stability is influenced by factors such as crystal form (polymorphism), degree of crystallinity, and hygroscopicity. Amorphous forms are typically less stable than their crystalline counterparts. The arrangement of molecules in the crystal lattice can affect their susceptibility to degradation. figshare.comumn.edu The presence of moisture can also accelerate solid-state degradation.

Solution-State Interactions: In solution, the stability of this compound is dependent on the solvent, pH, concentration, and the presence of other solutes. acs.org Interactions with solvent molecules can either stabilize or destabilize the compound. For instance, the formation of heat stable salts (HSS) with anions in solution can affect the properties and stability of the amine. sulfurrecovery.comsemanticscholar.orgresearchgate.net The ionic strength of the solution can also play a role in reaction kinetics. acs.org

Q & A

Basic Research Questions

Q. What are the foundational chemical properties and synthesis protocols for 1-Piperidinepentanamine 2HCl in pharmacological research?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pentanediamine precursors with piperidine derivatives. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and thermogravimetric analysis (TGA) for stability under varying humidity/temperature conditions . Detailed reagent specifications (e.g., solvent grade, catalyst ratios) must align with reproducibility guidelines outlined in pharmacological literature .

Q. How should researchers design a hypothesis-driven study on this compound using frameworks like PICO or FINER?

  • Methodological Answer : Apply the PICO framework to define:

  • Population : Target biological system (e.g., in vitro enzyme assays).
  • Intervention : Dose-response relationships (e.g., IC₅₀ determination).
  • Comparison : Positive/negative controls (e.g., known receptor antagonists).
  • Outcome : Efficacy metrics (e.g., binding affinity via SPR or ITC).
    Use the FINER criteria to ensure feasibility (e.g., scalable synthesis), novelty (e.g., unexplored pharmacokinetic profiles), and relevance (e.g., addressing gaps in neuropharmacology) .

Q. What are the standard analytical techniques for characterizing the purity and stability of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation.
  • Stability : Accelerated degradation studies under stress conditions (pH, temperature) monitored via HPLC-UV.
  • Salt Content : Ion chromatography for chloride quantification to validate stoichiometric HCl ratio .

Advanced Research Questions

Q. How can factorial design be employed to optimize reaction conditions for synthesizing this compound with high yield and reproducibility?

  • Methodological Answer : Implement a 2³ factorial design to evaluate variables:

  • Factors : Temperature (25–60°C), catalyst concentration (0.5–2.0 mol%), reaction time (12–48 hrs).
  • Responses : Yield (%) and purity (HPLC area%).
    Statistical software (e.g., JMP or Minitab) can model interactions between factors and identify optimal conditions (e.g., 40°C, 1.5 mol% catalyst, 24 hrs). Replicate runs validate robustness .

Q. What strategies resolve contradictions between computational predictions and experimental data on the biological activity of this compound?

  • Methodological Answer :

  • Docking Discrepancies : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit). Validate with mutagenesis studies on target receptors.
  • Bioactivity Gaps : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ) and compare with in silico binding energies. Adjust ligand protonation states (pH-dependent activity) using MarvinSketch .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties during large-scale synthesis?

  • Methodological Answer :

  • Quality Control : Implement HPLC-MS for each batch to monitor impurities (e.g., residual piperidine).
  • Salt Content Standardization : Titration or ion-selective electrodes to ensure consistent HCl stoichiometry.
  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation tendencies across batches. For sensitive assays (e.g., cell-based studies), request peptide-like content analysis (e.g., TFA removal <1%) .

Q. What systematic approaches integrate findings on this compound into broader pharmacological literature?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data on piperidine derivatives. Compare pharmacokinetic parameters (e.g., logP, bioavailability) across studies. Use tools like RevMan for statistical heterogeneity assessment. Highlight mechanistic divergences (e.g., receptor subtype selectivity) to refine future hypotheses .

Methodological Considerations

  • Experimental Reproducibility : Document all synthesis steps, including solvent drying protocols and inert atmosphere requirements, using platforms like LabArchives for real-time data logging .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include negative controls to distinguish compound-specific effects .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and access-controlled repositories (e.g., Figshare) to prevent data breaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.